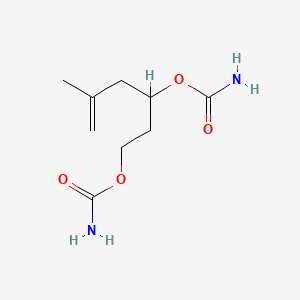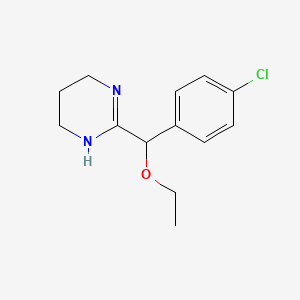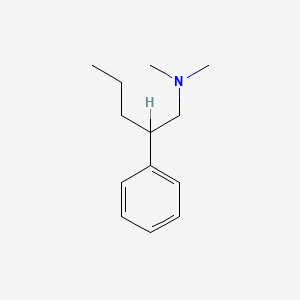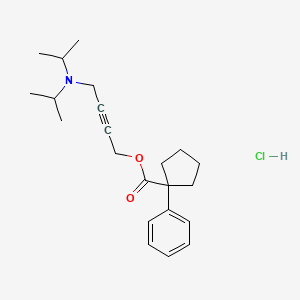
2-Methyl-2-propenyl-1,3-propanediol dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-propenyl-1,3-propanediol dicarbamate is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 2-methyl-2-propenyl-1,3-propanediol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate typically involves the reaction of 2-Methyl-2-propenyl-1,3-propanediol with phosgene or a similar carbonylating agent in the presence of a base. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired dicarbamate product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
2-Methyl-2-propenyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Methyl-2-propenyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including sedative and muscle relaxant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
Meprobamate: Known for its anxiolytic properties.
Carisoprodol: Possesses strong muscle relaxant activity.
Lorbamate: Another compound with sedative effects.
Uniqueness
2-Methyl-2-propenyl-1,3-propanediol dicarbamate is unique due to its specific structural features and versatile reactivity. Its ability to undergo various chemical transformations and its diverse applications in different fields make it a valuable compound in both research and industry.
特性
CAS番号 |
25451-32-5 |
|---|---|
分子式 |
C9H16N2O4 |
分子量 |
216.23 g/mol |
IUPAC名 |
(3-carbamoyloxy-5-methylhex-5-enyl) carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-6(2)5-7(15-9(11)13)3-4-14-8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)(H2,11,13) |
InChIキー |
MGHALAVECSSUGX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(CCOC(=O)N)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)




![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)






